molecular formula C17H18BrFN2O4S B2839017 3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448129-73-4

3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2839017
CAS RN: 1448129-73-4
M. Wt: 445.3
InChI Key: MRPWAGNGUROZCV-UHFFFAOYSA-N
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Description

“3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a compound used in organic synthesis . It’s a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods and refined by the full-matrix least-squares procedure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include protodeboronation of alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-bromo-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O4S/c1-24-15-5-4-12(19)11-16(15)26(22,23)21-9-6-13(7-10-21)25-17-14(18)3-2-8-20-17/h2-5,8,11,13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPWAGNGUROZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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